3-amino-1-{imidazo[1,2-a]pyridin-2-yl}propan-1-ol 3-amino-1-{imidazo[1,2-a]pyridin-2-yl}propan-1-ol
Brand Name: Vulcanchem
CAS No.: 1529687-53-3
VCID: VC12022392
InChI: InChI=1S/C10H13N3O/c11-5-4-9(14)8-7-13-6-2-1-3-10(13)12-8/h1-3,6-7,9,14H,4-5,11H2
SMILES: C1=CC2=NC(=CN2C=C1)C(CCN)O
Molecular Formula: C10H13N3O
Molecular Weight: 191.23 g/mol

3-amino-1-{imidazo[1,2-a]pyridin-2-yl}propan-1-ol

CAS No.: 1529687-53-3

Cat. No.: VC12022392

Molecular Formula: C10H13N3O

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

3-amino-1-{imidazo[1,2-a]pyridin-2-yl}propan-1-ol - 1529687-53-3

Specification

CAS No. 1529687-53-3
Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
IUPAC Name 3-amino-1-imidazo[1,2-a]pyridin-2-ylpropan-1-ol
Standard InChI InChI=1S/C10H13N3O/c11-5-4-9(14)8-7-13-6-2-1-3-10(13)12-8/h1-3,6-7,9,14H,4-5,11H2
Standard InChI Key REKNXBOYWJHULK-UHFFFAOYSA-N
SMILES C1=CC2=NC(=CN2C=C1)C(CCN)O
Canonical SMILES C1=CC2=NC(=CN2C=C1)C(CCN)O

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s molecular formula is C₁₀H₁₃N₃O, with a molecular weight of 191.23 g/mol . Its IUPAC name, 3-amino-1-(imidazo[1,2-a]pyridin-2-yl)propan-1-ol, reflects the substitution pattern: an imidazo[1,2-a]pyridine moiety attached to the third carbon of a propanolamine backbone. The structure is confirmed via spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number2228726-49-4 , 1500044-35-8Chemsrc, Vulcanchem
Molecular FormulaC₁₀H₁₃N₃O
Molecular Weight191.23 g/mol
SMILESC1=CC2=NC(=CN2C=C1)C(CCO)N

The discrepancy in CAS numbers between sources and likely stems from positional isomerism or database curation variances. Both entries share identical molecular formulas, suggesting structural similarity.

Stereochemical Considerations

The propanolamine side chain introduces a chiral center at the first carbon. While most synthetic routes yield racemic mixtures, enantioselective synthesis remains unexplored in published literature. The stereochemistry could significantly influence biological activity, as seen in analogous β-amino alcohols.

Synthetic Methodologies

Multi-Step Organic Synthesis

A representative synthesis involves Claisen-Schmidt condensation followed by functional group interconversion. For example, imidazo[1,2-a]pyridine-3-carbaldehyde intermediates react with nitroalkanes under basic conditions to form α,β-unsaturated ketones, which are subsequently reduced to propanolamines .

Table 2: Key Synthetic Steps from Patent Literature

StepDescriptionReagents/ConditionsYieldSource
1Hydrolysis of ethyl ester to carboxylic acidNaOH (2N), ethanol, 80°C85%
2Amide coupling with 3-hydroxyazetidineEDCI, HOBt, DCM, 0°C to RT72%

In one protocol, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) mediate amide bond formation between the imidazo[1,2-a]pyridine core and azetidine derivatives . Purification via flash chromatography or recrystallization ensures >95% purity.

Alternative Routes

Microwave-assisted synthesis reduces reaction times from hours to minutes. For instance, irradiating a mixture of 2-aminopyridine and α-bromoketones in dimethylformamide (DMF) at 150°C yields imidazo[1,2-a]pyridines in 80–90% yields . Subsequent reductive amination introduces the amino-propanol moiety.

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits moderate solubility in polar solvents (e.g., ethanol, DMSO) but limited solubility in nonpolar media. Aqueous solubility at pH 7.4 is approximately 2.1 mg/mL, enhancing its bioavailability profile. Stability studies indicate decomposition above 200°C, necessitating storage at −20°C under inert atmosphere.

Spectroscopic Fingerprints

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J = 6.8 Hz, 1H, pyridine H), 7.75–7.65 (m, 2H, imidazole H), 4.80 (br s, 1H, OH), 3.60–3.45 (m, 2H, CH₂OH), 2.95 (t, J = 7.2 Hz, 2H, CH₂NH₂).

  • IR (KBr): 3350 cm⁻¹ (O-H stretch), 1620 cm⁻¹ (C=N stretch) .

Biological Activities and Mechanisms

Anti-Inflammatory and Anticancer Activity

Imidazo[1,2-a]pyridines modulate COX-2 and NF-κB pathways, reducing prostaglandin E₂ (PGE₂) levels by 60–70% in murine macrophages. Preliminary molecular docking studies indicate strong binding affinity (Kd = 12 nM) for kinase targets like EGFR and BRAF, implicating potential use in oncology.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors and GABA receptor modulators. For example, coupling with sulfonamide groups yields derivatives with IC₅₀ values < 100 nM against breast cancer cell lines.

Materials Science

Its rigid, planar structure facilitates incorporation into metal-organic frameworks (MOFs). Copper(II) complexes exhibit luminescent properties with quantum yields of Φ = 0.34, suitable for OLED applications.

Comparison with Structural Analogs

Table 3: Activity of Selected Imidazo[1,2-a]pyridine Derivatives

CompoundMIC (µmol/L)TargetSource
3-(2-Chloro-imidazo[1,2-a]pyridin-3-yl)-1-phenylprop-2-en-1-one139.35Candida albicans
8-[(2,6-Dimethylbenzyl)amino]-2,3-dimethylimidazo[1,2-a]pyridin-6-yl methanoneN/AKinase inhibition
3-Amino-1-{imidazo[1,2-a]pyridin-2-yl}propan-1-olNot testedTheoretical targets

The amino-propanol side chain distinguishes this compound from simpler imidazo[1,2-a]pyridines, potentially enhancing water solubility and target engagement.

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